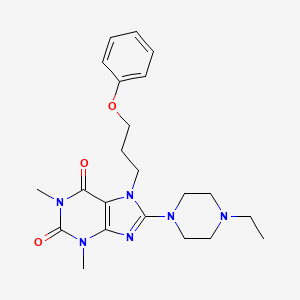![molecular formula C26H34N4O7S B2523619 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-50-0](/img/structure/B2523619.png)
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C26H34N4O7S and its molecular weight is 546.64. The purity is usually 95%.
BenchChem offers high-quality 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, focusing on six unique applications:
Anticancer Activity
This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth. The presence of the oxadiazole ring and sulfamoyl group enhances its binding affinity to cancer cell targets, potentially leading to apoptosis (programmed cell death) in malignant cells .
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. The sulfamoyl group is known for its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .
Antioxidant Activity
The compound’s structure, particularly the trimethoxyphenyl group, contributes to its antioxidant properties. It can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This makes it useful in preventing diseases related to oxidative stress .
Enzyme Inhibition
This compound has been studied for its ability to inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in many solid tumors. By selectively inhibiting CAIX, it can potentially reduce tumor growth and metastasis, offering a targeted approach to cancer therapy .
Anti-inflammatory Effects
The benzamide structure within this compound is associated with anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis .
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against common fungal pathogens. This makes it a valuable candidate for developing treatments for fungal infections, which are increasingly resistant to existing antifungal drugs .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. Its antioxidant and anti-inflammatory properties can protect neurons from damage, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Potential in Drug Design
Due to its multifaceted biological activities, this compound is a valuable scaffold in drug design. Its ability to interact with various biological targets makes it a versatile candidate for developing new therapeutic agents across different medical fields .
Eigenschaften
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O7S/c1-16(2)14-30(15-17(3)4)38(32,33)20-10-8-18(9-11-20)24(31)27-26-29-28-25(37-26)19-12-21(34-5)23(36-7)22(13-19)35-6/h8-13,16-17H,14-15H2,1-7H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHPLAJAGPGNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

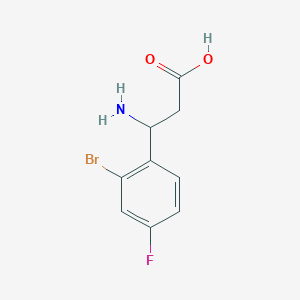
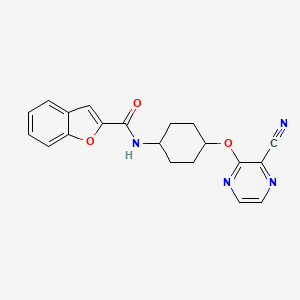

![3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid](/img/structure/B2523543.png)
![3-Fluorosulfonyloxy-5-[methyl-(3-methylphenyl)carbamoyl]pyridine](/img/structure/B2523544.png)
![N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2523545.png)
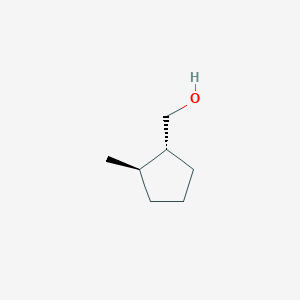
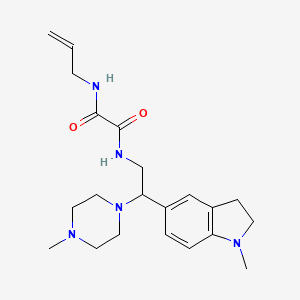
![benzyl rel-(4aS,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride](/img/structure/B2523550.png)
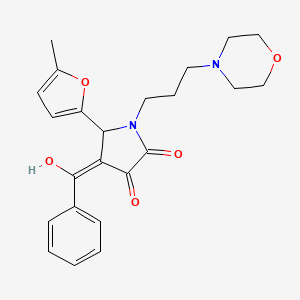

![3-[Methyl(pyridin-4-YL)amino]phenol](/img/structure/B2523556.png)
![2-Chloro-4-[4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2523557.png)
